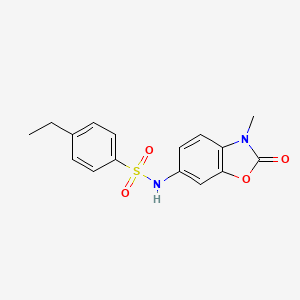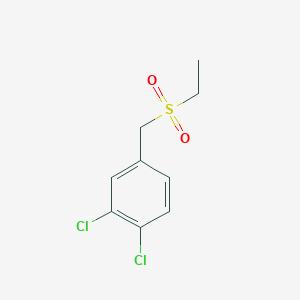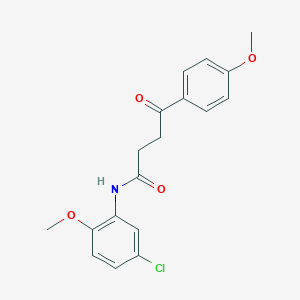
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile, also known as FMPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPN is a nitrile derivative that belongs to the class of piperazine compounds.
Mecanismo De Acción
The exact mechanism of action of (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile is not fully understood. However, studies have suggested that (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile inhibits the activity of certain enzymes involved in cell proliferation and survival. (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile has been shown to have a range of biochemical and physiological effects. Studies have shown that (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile inhibits the activity of certain enzymes, such as tyrosine kinase and topoisomerase, which are involved in cell proliferation and survival. (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile is its potential as a therapeutic agent. (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. However, there are also some limitations to using (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile in lab experiments. (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile is a highly reactive compound and must be handled with care in lab experiments.
Direcciones Futuras
There are several potential future directions for research on (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile. One area of research is the development of (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile derivatives with improved potency and selectivity. Another area of research is the investigation of (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile as a potential treatment for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile and its potential side effects. Overall, (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile has shown great promise as a therapeutic agent, and further research is needed to fully explore its potential.
Métodos De Síntesis
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile can be synthesized through a multi-step reaction process. The starting material for the synthesis is 4-fluorobenzaldehyde, which undergoes a condensation reaction with 4-methylpiperazine to form the intermediate product, 4-(4-methylpiperazin-1-yl)benzaldehyde. The intermediate product is then reacted with malononitrile in the presence of a base to form (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile.
Aplicaciones Científicas De Investigación
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile has been extensively studied for its potential therapeutic applications. One of the main areas of research is its use as a potential anti-cancer agent. Studies have shown that (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile inhibits the growth of cancer cells and induces apoptosis in cancer cells. (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c1-17-8-10-18(11-9-17)14(6-7-16)12-2-4-13(15)5-3-12/h2-6H,8-11H2,1H3/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWZOESDAWOVDA-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=CC#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C(=C/C#N)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7479038.png)
![N-(benzylcarbamoyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7479052.png)

![1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B7479065.png)
![[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate](/img/structure/B7479075.png)

![N-(2,4-difluorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B7479094.png)

![N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)


![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)
![2-{4-[2-(4-fluoroanilino)-2-oxoethyl]tetrahydro-1-pyrazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B7479143.png)